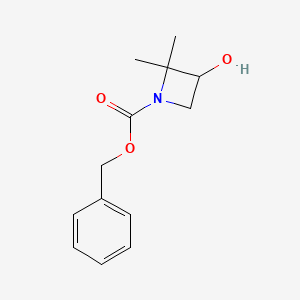

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

Description

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural elements include:

- 3-Hydroxyl group: A polar functional group that may participate in hydrogen bonding or act as a directing moiety in catalytic reactions .

- Benzyl carboxylate: The benzyl ester enhances lipophilicity, which could impact solubility and membrane permeability in biological systems .

Characterization methods such as NMR, X-ray crystallography (commonly analyzed using SHELX software ), and elemental analysis are critical for confirming structure and purity.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3 |

InChI Key |

WIIXQDNCFGJHFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Benzyl Chloroformate Reaction

- Procedure: The compound is typically synthesized by reacting benzyl chloroformate with (3S)-3-hydroxy-2,2-dimethylazetidine in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the chloroformate group.

- Reaction Conditions: Anhydrous solvents, controlled temperature (room temperature to mild heating), and inert atmosphere to avoid moisture.

- Outcome: Formation of the benzyl ester at the 1-position with retention of stereochemistry at C3.

Reductive Cyclization of Imines

- Method: Reductive cyclization of imines derived from precursors such as γ-haloalkyl-imines or ketone-derived imines using sodium borohydride in refluxing methanol.

- Key Steps:

- Formation of imines from appropriate amines and carbonyl compounds.

- Treatment with sodium borohydride to reduce the imine and induce intramolecular cyclization forming the azetidine ring.

- Yields: Moderate to high yields (typically 46-90%) depending on substituents and reaction conditions.

- Advantages: Allows for the introduction of various substituents on the azetidine ring, including the 2,2-dimethyl substitution.

- Limitations: Possible formation of side products such as aziridines due to ring rearrangements; careful control of reaction conditions is necessary to maximize azetidine formation.

Selenium-Induced Cyclization of Homoallylamines

- Approach: Electrophilic cyclization of homoallylamines using selenium reagents in acetonitrile at room temperature.

- Mechanism: 4-exo-tet ring closure leading to azetidine formation.

- Yields: Variable, often 70-100% conversion but sometimes resulting in mixtures of azetidines and pyrrolidines.

- Challenges: Formation of product mixtures and incomplete cyclization can reduce isolated yields.

- Benefits: Utilizes readily available starting materials and allows for diverse imine substrates.

Cyclization via 1,3-Diol Precursors

- Method: Cyclization of 1,3-diols under stereoselective conditions to form azetidine rings.

- Details: This method is less commonly applied but offers stereoselective access to azetidine derivatives with hydroxyl functionalities.

- Scale-Up: Industrial synthesis often employs the benzyl chloroformate route with optimization for large-scale production.

- Techniques: Use of continuous flow reactors and automated systems to improve yield and reproducibility.

- Environmental Aspects: Solvent recovery and recycling are integral to minimize waste and reduce costs.

- Quality Control: Ensuring stereochemical purity and minimizing side products are critical for pharmaceutical applications.

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Benzyl Chloroformate Reaction | Benzyl chloroformate, triethylamine, anhydrous solvent | High (not specified) | Straightforward, stereospecific | Requires anhydrous conditions |

| Reductive Cyclization of Imines | Sodium borohydride, methanol, reflux | 46-90 | Versatile, good yields | Side reactions (aziridine formation) |

| Selenium-Induced Cyclization | Selenium reagents, acetonitrile, room temp | 70-100 (conversion) | Readily available starting materials | Product mixtures, incomplete cyclization |

| Cyclization of 1,3-Diols | Various stereoselective conditions | Moderate | Stereoselective | Less common, complex conditions |

- The stereochemical integrity at the 3-position (3S configuration) is maintained in most synthetic routes, which is crucial for biological activity.

- Reductive cyclization methods allow for functional group diversity but require careful control to avoid isomerization and side products.

- Selenium-induced cyclization offers a mild and efficient route but may suffer from selectivity issues.

- Industrial methods focus on scalability and environmental sustainability, employing continuous flow and solvent recycling.

- The compound’s preparation is well-documented in recent literature, with ongoing research optimizing yields and selectivity.

The preparation of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate involves sophisticated synthetic strategies centered on azetidine ring formation and functionalization. The most common and practical method involves the reaction of benzyl chloroformate with the corresponding azetidine under anhydrous conditions. Alternative methods such as reductive cyclization of imines and selenium-induced cyclization provide valuable routes with their own advantages and challenges. Industrial production adapts these methods for scale and efficiency, emphasizing process optimization and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Benzyl 3-oxo-2,2-dimethylazetidine-1-carboxylate.

Reduction: Benzyl 3-hydroxy-2,2-dimethylazetidine-1-methanol.

Substitution: Various substituted benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylates depending on the nucleophile used.

Scientific Research Applications

Neurotrophic Effects

One of the most notable applications of benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is in the development of neurotrophic agents. Research has indicated that derivatives of this compound exhibit potential in treating neurodegenerative disorders by promoting neuronal growth and survival. A patent has been filed detailing the use of such compounds in pharmaceutical compositions aimed at preventing or treating conditions like Alzheimer's disease and other cognitive impairments .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. In silico analyses have identified these compounds as potential inhibitors of reverse transcriptase, a critical enzyme in the lifecycle of retroviruses such as HIV. The structural modifications on the azetidine ring enhance their binding affinity to the target enzyme, making them promising candidates for further development in antiretroviral therapies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example, it can be employed in the synthesis of bioactive compounds through reactions such as esterification and amidation. The versatility of this compound makes it valuable for chemists aiming to develop new pharmaceuticals or agrochemicals.

Case Study 1: Neurotrophic Activity

A study investigated the effects of this compound on neuronal cell lines. The results demonstrated that treatment with this compound led to a significant increase in neurite outgrowth compared to untreated controls. These findings support its potential application in neuroregenerative therapies.

Case Study 2: Antiviral Screening

In a screening assay against HIV reverse transcriptase, several derivatives of this compound were tested for their inhibitory activity. The most potent derivative showed an IC50 value comparable to existing antiviral drugs, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Catalysis

The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares functional similarities with the hydroxyl and carboxylate groups in the target compound. Both structures can coordinate metal catalysts, enabling C–H bond functionalization.

Anti-inflammatory Agents with Steric Modifications

β-Hydroxy-β-aryl propanoic acids () exhibit anti-inflammatory activity modulated by substituents. For example, 2,2-dimethyl substitution in 3-hydroxy-2,2-dimethyl-3-(4-diphenylil)-butanoic acid enhances steric bulk, which may improve COX-2 selectivity by restricting binding to the narrower active site of COX-2 versus COX-1. Similarly, the 2,2-dimethyl groups in the target compound’s azetidine ring could influence bioactivity by sterically shielding specific interactions with enzymatic targets .

Cytotoxic Compounds with Hydroxy Substituents

Phenanthrene-based tylophorine derivatives () demonstrate cytotoxicity linked to hydroxy and methoxy substituents. For instance, N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol (IC₅₀ = 6.1 μM) highlights the role of hydroxyl groups in hydrogen-bonding interactions with cellular targets. The 3-hydroxy group in the target compound may similarly enhance bioactivity, though its azetidine core likely directs distinct mechanistic pathways compared to planar phenanthrene systems .

Ester Derivatives and Physical Properties

Ethyl 2,2-dimethyl-3-hydroxybutanoate () shares hydroxy and dimethyl substituents with the target compound but on a butanoate ester. Key differences include:

- Stability : Steric protection from 2,2-dimethyl groups may reduce ester hydrolysis rates, enhancing metabolic stability in vivo .

Research Findings and Data

Biological Activity

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an azetidine ring system, which is known for its ability to interact with various biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Histone Deacetylase Inhibition : Studies have indicated that derivatives of this compound exhibit significant histone deacetylase (HDAC) inhibitory activity, which can lead to altered gene expression involved in cancer progression and inflammation .

- Antiviral Activity : Research highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting that it may play a role in antiretroviral therapy by inhibiting viral replication .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Histone Deacetylase Inhibition | Modulation of gene expression | |

| Antiviral (NNRTI) | Inhibition of reverse transcriptase | |

| Cytotoxic Effects | Induction of apoptosis in cancer cells |

Case Study 1: Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells compared to non-cancerous MCF-10A cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Case Study 2: Antiviral Properties

In another study focusing on NNRTIs, researchers employed structure-based drug design to identify this compound as a promising candidate. Molecular docking studies revealed strong binding affinities at the active site of reverse transcriptase, suggesting effective inhibition of HIV replication. This positions the compound as a viable option for further development in antiretroviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.